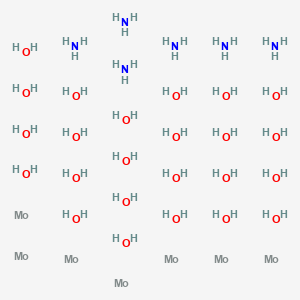
Azane;molybdenum;tetracosahydrate
Cat. No. B1664926
Key on ui cas rn:
12027-67-7
M. Wt: 196.03 g/mol
InChI Key: APUPEJJSWDHEBO-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
Patent
US05389241
Procedure details


4H2O (AHM) was dissolved in 15 g of fresh deionized water. 25 g of the activated carbon was impregnated with this solution to incipient wetness. It was left at room temperature with occasional stirring for 2 hours. It was then heated slowly at 0.3° C./min to 115° C. in a temperature programmable forced air circulation oven, was left at that temperature for 24 hours, and then cooled slowly to room temperature in about 3 hours time. The resulting material is referred to as catalyst C1. The Mo in catalyst C1 exists probably as partially decomposed ammonium molybdate. If all the AHM would have decomposed to Mo trioxide, it would contain 16.2% by weight molybdenum trioxide, the balance being carbon support.
[Compound]
Name
Mo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
Mo trioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



[Compound]
Name
catalyst C1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

[Compound]
Name
catalyst C1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Name
ammonium heptamolybdate
Identifiers


|
REACTION_CXSMILES
|
[NH4+:1].[NH4+].[O-:3][Mo:4]([O-])(=O)=O.[Mo:8](=O)(=O)=[O:9]>O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:3].[OH2:9].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[OH2:3].[Mo:4].[Mo:8].[Mo:4].[Mo:4].[Mo:4].[Mo:4].[Mo:4] |f:0.1.2,5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36.37.38.39.40.41|
|
Inputs


Step One
[Compound]
|
Name
|
Mo
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
|
Step Three
[Compound]
|
Name
|
Mo trioxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mo](=O)(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
[Compound]
|
Name
|
catalyst C1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
catalyst C1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with occasional stirring for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
It was left at room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It was then heated slowly at 0.3° C./min to 115° C. in a temperature programmable
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was left at that temperature for 24 hours
|
|
Duration
|
24 h
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
ammonium heptamolybdate
|
|
Type
|
|
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
